molecular formula C12H10ClNO3 B1318101 Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate CAS No. 81282-12-4

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Cat. No.: B1318101
CAS No.: 81282-12-4
M. Wt: 251.66 g/mol
InChI Key: CJQWCZKLLDAKCX-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (CAS: 81282-12-4) is an isoxazole derivative with a molecular formula of C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . It is characterized by a 4-chlorophenyl substituent at the 5-position of the isoxazole ring and an ethyl ester group at the 3-position. This compound is stored under dry conditions at 2–8°C and is typically available at 95% purity . While its boiling point remains unreported, its structural features align with bioactive isoxazole derivatives known for pharmacological activities, such as anti-convulsant and antibacterial effects .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQWCZKLLDAKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515967
Record name Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81282-12-4
Record name Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H10ClNO3
  • Molecular Weight : 251.66 g/mol
  • IUPAC Name : Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate has shown potential therapeutic applications:

  • Anticancer Activity : Studies indicate significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation. For example, in vivo studies have demonstrated increased survival rates in murine models of severe spinal muscular atrophy through enhanced SMN protein levels.
  • Antibacterial and Antifungal Properties : The compound exhibits notable effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentrations (MIC) for these strains have been reported as follows:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.60 mg/mL
Escherichia coli0.70 mg/mL
  • Anti-inflammatory Effects : Research highlights its ability to inhibit leukotriene synthesis effectively, with an IC50 value of approximately 10 nM, indicating potential use in inflammatory conditions.

Biological Research

The compound serves as a valuable tool in biological studies:

  • Enzyme Inhibition : this compound has been investigated for its inhibitory effects on enzymes such as 5-lipoxygenase, crucial in inflammatory responses.
  • Receptor Modulation : Its interaction with various receptors makes it a candidate for studying receptor-mediated pathways in cellular signaling.

Industrial Applications

In industry, this compound is utilized in:

  • Agrochemicals : Its biological activity lends itself to the development of herbicides and pesticides.
  • Pharmaceuticals : The compound's diverse biological properties make it a candidate for drug development targeting various diseases.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers found that it effectively inhibited tumor growth in vitro and increased survival rates in murine models. This underscores the compound's potential beyond traditional cancer therapies.

Case Study 2: Anti-inflammatory Mechanism

Another investigation demonstrated the compound's ability to reduce inflammation markers in human neutrophils stimulated under physiological conditions. This suggests its application in treating inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 5-(3-Methylphenyl)isoxazole-3-carboxylate (10i)
  • Molecular Formula: C₁₃H₁₃NO₃
  • Substituent : 3-Methylphenyl at the 5-position.
  • Synthesis: Synthesized in 80% yield via a two-step procedure using 3’-methylacetophenone.
  • Key Data : NMR confirms regiochemistry, with a singlet at δ 6.91 ppm for the isoxazole proton .
Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
  • Molecular Formula: C₁₃H₁₃NO₄
  • Substituent : 4-Methoxyphenyl at the 5-position.
  • Properties : Boiling point 413.3±40.0°C at 760 mmHg; higher polarity due to the methoxy group (topological polar surface area: 61.6 Ų) .
Ethyl 5-(4-Fluoro-2-methylphenyl)isoxazole-3-carboxylate
  • Molecular Formula: C₁₃H₁₂FNO₃
  • Substituent : 4-Fluoro-2-methylphenyl at the 5-position.

Functional Group Modifications on the Isoxazole Core

Ethyl 4-[(4-Chlorophenyl)carbamoyl]-5-methylisoxazole-3-carboxylate
  • Molecular Formula : C₁₅H₁₅ClN₂O₄
  • Modification : Carbamoyl group at the 4-position and methyl at the 5-position.
Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
  • Molecular Formula: C₁₅H₁₅NO₅
  • Modification : Ethoxycarbonylphenyl at the 5-position.
  • Synthesis : Prepared via ester hydrolysis and functionalization, highlighting versatility in introducing electron-withdrawing groups .
Ethyl 5-(Hydroxymethyl)isoxazole-3-carboxylate
  • Modification : Hydroxymethyl group at the 5-position.
  • Safety : Classified with precautionary statements (H319: eye irritation) and first-aid measures for handling .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate 4-Chlorophenyl, ethyl ester C₁₂H₁₀ClNO₃ 251.67 Storage: 2–8°C; Purity: 95%
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-Methoxyphenyl, ethyl ester C₁₃H₁₃NO₄ 247.25 Boiling point: 413.3±40.0°C
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate 3-Methylphenyl, ethyl ester C₁₃H₁₃NO₃ 247.25 Synthesis yield: 80%
Ethyl 4-[(4-chlorophenyl)carbamoyl]-5-methylisoxazole-3-carboxylate 4-Chlorophenylcarbamoyl, methyl C₁₅H₁₅ClN₂O₄ 334.75 Pyrophosphatase inhibition
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Hydroxymethyl, ethyl ester C₇H₉NO₄ 171.15 Safety: Eye irritation (H319)

Biological Activity

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, case studies, and potential therapeutic applications.

This compound possesses a unique structure characterized by the isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. The isoxazole ring can function as a pharmacophore, allowing it to bind effectively to active sites on enzymes and receptors, thus modulating various biochemical pathways. For instance, it has been noted for its inhibitory effects on leukotriene biosynthesis via the inhibition of 5-lipoxygenase (5-LO), an enzyme crucial in inflammatory responses .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. It has been evaluated against multiple cancer cell lines, showing significant cytotoxic effects. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-73.79
NCI-H46042.30
Hep-23.25

Antibacterial and Antifungal Properties

Research has also highlighted the antibacterial and antifungal activities of this compound. This compound exhibited notable effects against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.60 mg/mL
Escherichia coli0.70 mg/mL

Case Study 1: In Vivo Efficacy in Cancer Models

In a study examining the efficacy of this compound in vivo, researchers found that treatment significantly increased survival rates in murine models of severe spinal muscular atrophy (SMA) by enhancing SMN protein levels . This underscores the compound's potential beyond traditional cancer therapies.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound, where it was shown to inhibit leukotriene synthesis effectively. The results indicated that it could reduce inflammation markers in human neutrophils stimulated under physiological conditions, with an IC50 value of approximately 10 nM .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydroxylamine with β-keto esters or through functionalization of preformed isoxazole rings. For example, asymmetric Corey-Bakshi-Shibata reduction can introduce chiral centers into isoxazole derivatives, as demonstrated in the synthesis of related compounds with yields up to 91% . Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and melting point analysis to confirm structural integrity .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines structural parameters such as bond lengths, angles, and torsional conformations. For example, triclinic crystal systems (space group P1P1) with unit cell dimensions a=7.591A˚,b=11.303A˚a = 7.591 \, \text{Å}, b = 11.303 \, \text{Å} are resolved, and disorder in aromatic rings is modeled with split occupancies . SHELX software remains widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What spectroscopic and computational methods validate physicochemical properties?

  • Methodological Answer : Experimental boiling points (e.g., 413.3±40.0C413.3 \pm 40.0^\circ \text{C}) are compared with computational predictions (e.g., COSMO-RS simulations). Topological polar surface area (61.6A˚261.6 \, \text{Å}^2) and hydrogen-bond acceptor counts (n=5n = 5) are calculated using software like Gaussian09 . Discrepancies between experimental and computed data necessitate recalibration of solvent-effect parameters in DFT models .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step syntheses involving Grignard reagents?

  • Methodological Answer : Reaction conditions (solvent, temperature, stoichiometry) critically impact yields. For instance, reacting the ethyl ester with CH3MgX\text{CH}_3\text{MgX} (X = Cl/Br) in anhydrous THF at 0C0^\circ \text{C} minimizes side reactions. Yield optimization (up to 83%) is achieved via slow reagent addition and inert atmosphere control . Post-reaction quenching with saturated NH4Cl\text{NH}_4\text{Cl} and extraction with ethyl acetate improve purity .

Q. What strategies resolve contradictions between experimental and computational physicochemical data?

  • Methodological Answer : Discrepancies in properties like boiling points may arise from neglecting non-covalent interactions (e.g., van der Waals forces) in computational models. Researchers should cross-validate results using multiple methods:

  • Experimental: Differential scanning calorimetry (DSC) for melting points.
  • Computational: MP2/cc-pVTZ-level calculations for dipole moments and solvation energies .
  • Revisiting solvent descriptors in COSMO-RS improves agreement with experimental volatility data .

Q. How does crystallographic disorder affect structural interpretation, and how is it resolved?

  • Methodological Answer : In SC-XRD, disordered moieties (e.g., rotating chlorophenyl groups) are modeled using split occupancies (e.g., 68.4%:31.6% in ). Software like Olex2 refines anisotropic displacement parameters (ADPs) to distinguish between static and dynamic disorder. For example, cyclohexene rings in screw-boat vs. envelope conformations are resolved via restrained refinement, ensuring accurate electron density maps .

Q. How do structural modifications influence biological activity in isoxazole derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances metabolic stability. Structure-activity relationship (SAR) studies on analogues reveal that:

  • Substituents at the 5-position modulate antibacterial activity (e.g., 4-fluorophenyl vs. 3-iodophenyl derivatives) .
  • Ethyl ester groups improve membrane permeability compared to carboxylic acids, as shown in bioavailability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

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